molecular formula C8H14N2O B3252033 Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one CAS No. 2137618-34-7

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Numéro de catalogue B3252033
Numéro CAS: 2137618-34-7
Poids moléculaire: 154.21
Clé InChI: UONMIDTZTLDYFU-SVRRBLITSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and a range of physiological and biochemical effects.

Mécanisme D'action

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one enhances GABAergic neurotransmission and modulates neuronal activity in the brain. This leads to a range of physiological and biochemical effects, including reduced seizure activity, enhanced anxiolytic and sedative effects, and improved mood and cognition.
Biochemical and Physiological Effects:
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one has been shown to have a range of biochemical and physiological effects, including increased GABAergic neurotransmission, reduced seizure activity, enhanced anxiolytic and sedative effects, and improved mood and cognition. These effects are mediated by the modulation of neuronal activity in the brain, particularly in regions involved in the regulation of anxiety, mood, and cognition.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one for lab experiments is its selectivity for GABA-AT, which allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is also highly potent, with a low effective dose, making it ideal for use in animal models of neurological and psychiatric disorders. However, one limitation of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is its relatively short half-life, which may limit its effectiveness in long-term studies.

Orientations Futures

There are several potential future directions for research on Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, including:
1. Further preclinical studies to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in animal models of neurological and psychiatric disorders.
2. Clinical trials to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in humans for the treatment of epilepsy, anxiety, depression, and addiction.
3. Development of new analogs of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one with improved pharmacokinetic properties and selectivity for GABA-AT.
4. Investigation of the mechanisms underlying the therapeutic effects of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, including its effects on neuronal activity, gene expression, and protein synthesis.
5. Exploration of the potential use of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in combination with other drugs for the treatment of neurological and psychiatric disorders.

Applications De Recherche Scientifique

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one can reduce seizure activity in animal models of epilepsy, enhance the effects of benzodiazepines and barbiturates, and reduce anxiety and depression-like behaviors. Clinical trials are currently underway to evaluate the safety and efficacy of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in humans.

Propriétés

IUPAC Name

(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMIDTZTLDYFU-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 2
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 3
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 4
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 5
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Reactant of Route 6
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.